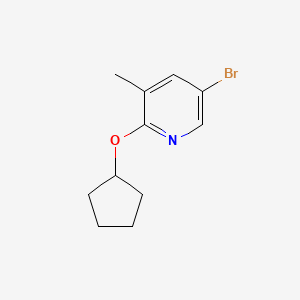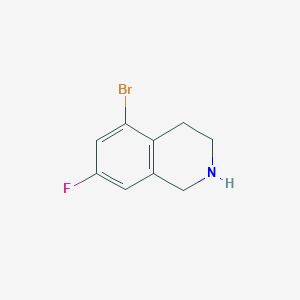![molecular formula C16H30N2O2 B1448168 tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate CAS No. 1443981-90-5](/img/structure/B1448168.png)
tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
Overview
Description
“tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate” is a chemical compound with the molecular formula C16H30N2O2 and a molecular weight of 282.43 . It is used in various chemical reactions and has been documented in several chemical databases .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H30N2O2/c1-12(17-15(19)20-16(2,3)4)13-7-6-10-18(11-13)14-8-5-9-14/h12-14H,5-11H2,1-4H3,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, carbamates in general are known to participate in a variety of reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo palladium-catalyzed cross-coupling reactions with various aryl halides .Scientific Research Applications
Structure and Crystallization : Studies have shown that these compounds crystallize in specific space groups with defined unit cell dimensions, exemplified by the work of Kant et al. (2015) on a similar compound (Kant, R., Singh, V., & Agarwal, A., 2015). The non-planar conformation of the molecule, except for certain moieties, and the presence of strong intermolecular hydrogen bonding, as well as weak C–H⋯π and π–π stacking interactions, are noteworthy features that stabilize the crystal packing.
Intermediate for Enantioselective Synthesis : Compounds like tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate serve as crucial intermediates in the synthesis of more complex molecules. For instance, a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, explored by Ober et al. (2004), emphasizes the importance of such intermediates in the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober, M., Marsch, M., Harms, K., & Carell, T., 2004).
Synthetic Method Optimization : The compound's synthetic routes are continuously being optimized for efficiency and yield. A study by Zhao et al. (2017) highlights a rapid synthetic method for an analogous compound, emphasizing the importance of such intermediates in the production of biologically active compounds like omisertinib (AZD9291) (Zhao, B., Guo, Y., Lan, Z., & Xu, S., 2017).
Role in Insecticide Synthesis : The use of this compound and its analogs in the synthesis of insecticides is also documented. For instance, Brackmann et al. (2005) discuss the conversion of similar compounds into spirocyclopropanated analogues of insecticides, showcasing the compound's utility in developing agricultural chemicals (Brackmann, F., Yufit, D., Howard, J., Es-Sayed, M., & Meijere, A., 2005).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound.
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .
Properties
IUPAC Name |
tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-12(17-15(19)20-16(2,3)4)13-7-6-10-18(11-13)14-8-5-9-14/h12-14H,5-11H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQUHYIHWZHTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)



![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)




![2-[2-(3-Butenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)

![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
